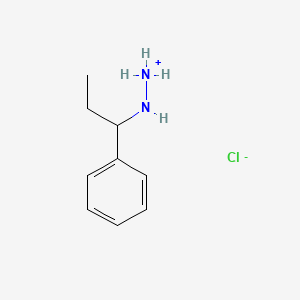

1-Phenyl-1-hydrazinopropane hydrochloride

Description

1-Phenyl-1-hydrazinopropane hydrochloride is a hydrazine derivative featuring a phenyl group and a propane backbone. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and analytical chemistry due to their reactivity as nucleophiles or intermediates in heterocycle formation .

Properties

CAS No. |

63991-92-4 |

|---|---|

Molecular Formula |

C9H15ClN2 |

Molecular Weight |

186.68 g/mol |

IUPAC Name |

(1-phenylpropylamino)azanium;chloride |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-9(11-10)8-6-4-3-5-7-8;/h3-7,9,11H,2,10H2,1H3;1H |

InChI Key |

ZUYBLYYJKIRVEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)N[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenyl-1-hydrazinopropane hydrochloride typically involves the reaction of phenylhydrazine with propanal in the presence of hydrochloric acid. The reaction proceeds through a condensation mechanism, resulting in the formation of the desired hydrazine derivative. Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

-

Synthetic Route

Starting Materials: Phenylhydrazine and propanal.

Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst.

Procedure: Phenylhydrazine is added to a solution of propanal in an appropriate solvent, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

-

Industrial Production

Optimization: Industrial methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Purification: Advanced purification techniques such as column chromatography or recrystallization are employed to obtain high-purity 1-Phenyl-1-hydrazinopropane hydrochloride.

Chemical Reactions Analysis

1-Phenyl-1-hydrazinopropane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazine functional group, which is highly reactive.

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.

Products: Oxidation of 1-Phenyl-1-hydrazinopropane hydrochloride can lead to the formation of corresponding azines or other oxidized derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the hydrazine group.

Products: Reduction can yield the corresponding amine derivatives.

-

Substitution

Reagents: Halogenating agents or alkylating agents.

Conditions: The reaction is carried out in an organic solvent, often under reflux conditions.

Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the hydrazine moiety.

Scientific Research Applications

1-Phenyl-1-hydrazinopropane hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

-

Chemistry

Synthesis of Heterocycles: It is used as a building block for the synthesis of various heterocyclic compounds.

Catalysis: It serves as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

-

Biology

Enzyme Inhibition: It is studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

Biological Assays: It is used in assays to study the interaction of hydrazine derivatives with biological molecules.

-

Medicine

Drug Development: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Pharmacological Studies: It is used in pharmacological studies to understand its mechanism of action and potential side effects.

-

Industry

Material Science: It is used in the development of new materials with unique properties.

Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-hydrazinopropane hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The hydrazine group is known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the observed biological effects.

-

Molecular Targets

Enzymes: It can inhibit enzymes involved in metabolic pathways, affecting cellular metabolism.

Receptors: It may interact with cellular receptors, altering signal transduction pathways.

-

Pathways

Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Apoptosis: It may trigger apoptotic pathways, leading to programmed cell death in certain cell types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety differences between 1-Phenyl-1-hydrazinopropane hydrochloride and related compounds:

Key Research Findings and Insights

Structural Influence on Reactivity

- Phenyl vs. Alkyl Substituents : Phenylhydrazine hydrochloride (CAS 59-88-1) exhibits higher reactivity in carbonyl condensation reactions compared to alkyl hydrazines (e.g., 1-propylhydrazine hydrochloride) due to aromatic stabilization of intermediates .

- Bulkier Groups : 1-Benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7) shows steric hindrance, reducing nucleophilicity but enhancing selectivity in coupling reactions .

Data Gaps and Limitations

- 1-Phenyl-1-hydrazinopropane Hydrochloride: Specific data on synthesis, stability, and industrial applications are absent in the evidence. Further studies are needed to characterize its properties.

- Long-Term Toxicity: Limited information exists on chronic exposure risks for benzyl- and alkyl-substituted hydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.